1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine
Overview
Description
1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a hydroxyl group attached to the piperidine ring
Preparation Methods
The synthesis of 1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-methoxyphenyl halides.
Protection with Boc Group: The Boc protecting group is introduced to the nitrogen atom of the piperidine ring using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Deprotection: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA) to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The Boc protecting group provides stability during synthetic transformations, while the methoxyphenyl and hydroxyl groups contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine can be compared with other piperidine derivatives, such as:
1-Boc-4-phenylpiperidine: Lacks the methoxy group, resulting in different reactivity and binding properties.
1-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine: Contains a chloro group instead of a methoxy group, leading to variations in chemical behavior and biological activity.
4-Hydroxypiperidine: Lacks both the Boc and methoxyphenyl groups, making it less stable and less versatile in synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of stability, reactivity, and potential biological activity.
Biological Activity
1-Boc-4-(2-methoxyphenyl)-4-hydroxypiperidine (CAS No. 201609-28-1) is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound contains a piperidine ring with a butoxycarbonyl (Boc) protecting group and a 2-methoxyphenyl substituent. This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially increasing affinity for biological macromolecules. Additionally, the methoxy group may influence lipophilicity and membrane permeability, facilitating cellular uptake.
Biological Activity Overview
Research indicates that compounds in the piperidine class exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of piperidines can induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against colorectal and prostate cancer cell lines with GI50 values ranging from 0.84 to 34.7 μg/mL . This suggests that this compound may possess similar properties.
- Neuropharmacological Effects : Piperidine derivatives are known for their interactions with neurotransmitter systems. They may act as antagonists or agonists at various receptors, influencing conditions such as anxiety and depression .
Case Studies
- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of similar piperidine derivatives on human cancer cell lines. For example, compounds derived from 4-Boc-piperidone chalcones showed significant cytotoxicity linked to apoptosis induction through inhibition of NFκB pathways . This mechanism may also apply to this compound.
- Receptor Binding Studies : Research on related compounds has demonstrated varying affinities for neurotransmitter receptors, including dopamine and serotonin receptors. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can significantly affect binding affinity and functional outcomes .
Data Table: Biological Activities of Piperidine Derivatives
Compound Name | Activity Type | Target Cell Lines | GI50 (μg/mL) | Mechanism of Action |
---|---|---|---|---|
This compound | Anticancer | LoVo, COLO 205 | TBD | Induction of apoptosis |
4-Boc-piperidone chalcones | Anticancer | PC3, 22RV1 | 17.1 - 22.9 | NFκB inhibition |
Benzofuranylpiperidinyloxy derivatives | Neuropharmacological | Various receptor assays | TBD | Receptor antagonism |
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(19)18-11-9-17(20,10-12-18)13-7-5-6-8-14(13)21-4/h5-8,20H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCNYTQHKRSBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627091 | |
Record name | tert-Butyl 4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201609-28-1 | |
Record name | tert-Butyl 4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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